molecular formula C16H14N2O4 B12488335 2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B12488335
M. Wt: 298.29 g/mol
InChI Key: UDEPEWKJGUVSLA-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is an organic compound with a complex structure that includes a nitrophenyl group and a tetrahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of the nitrophenyl precursor, which is then subjected to a series of reactions to form the tetrahydroisoindole core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required specifications for its intended applications .

Mechanism of Action

The mechanism by which 2-(4-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione exerts its effects involves interactions with specific molecular targets. For example, its derivatives may inhibit certain enzymes or disrupt cellular processes by binding to key proteins . The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

4-(4-nitrophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C16H14N2O4/c19-15-13-9-1-2-10(4-3-9)14(13)16(20)17(15)11-5-7-12(8-6-11)18(21)22/h1-2,5-10,13-14H,3-4H2

InChI Key

UDEPEWKJGUVSLA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-]

solubility

3.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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